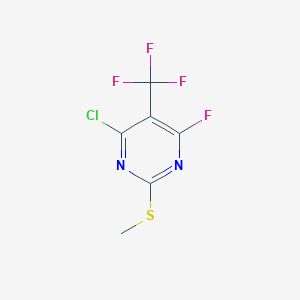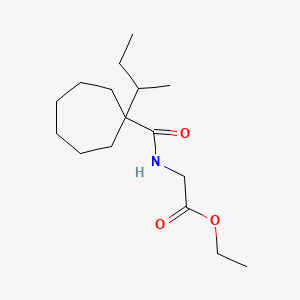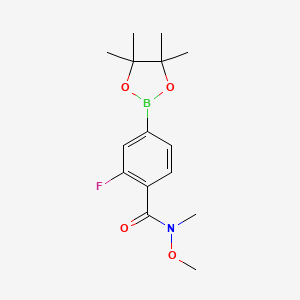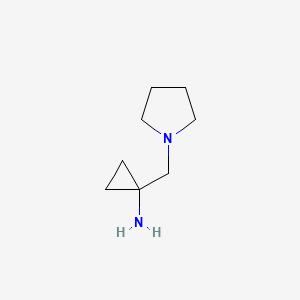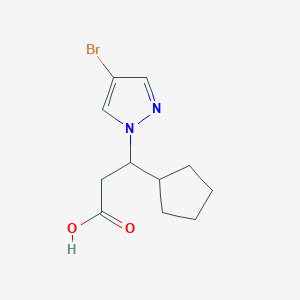
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination and subsequent functionalization to introduce the cyclopentylpropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the cyclopentylpropanoic acid moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentylpropanoic acid moiety may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a bromine atom on the pyrazole ring, used in similar applications but lacking the cyclopentylpropanoic acid moiety.
3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopentylpropanoic acid moiety. This combination can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C11H15BrN2O2/c12-9-6-13-14(7-9)10(5-11(15)16)8-3-1-2-4-8/h6-8,10H,1-5H2,(H,15,16) |
Clé InChI |
CPVWQTGNLZZBCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC(=O)O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)



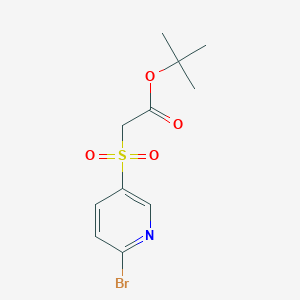

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)

